
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol
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Overview
Description
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol is a synthetic organic compound that features a hydrazone functional group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol typically involves the reaction of 4-nitrophenylhydrazine with a suitable precursor, such as a pentane-1,2,3,4-tetraol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in manufacturing processes.
Mechanism of Action
The mechanism by which (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol: can be compared with other hydrazone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol is a synthetic organic compound with notable biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
Basic Information
Property | Value |
---|---|
CAS Number | 10212-28-9 |
Molecular Formula | C11H15N3O6 |
Molecular Weight | 285.25 g/mol |
IUPAC Name | (5Z)-5-[(4-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol |
Chemical Structure
The compound features a hydrazone functional group and a nitrophenyl substituent, contributing to its unique properties and biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antioxidant Activity : The nitrophenyl group can participate in redox reactions, suggesting potential antioxidant properties.
- Metal Ion Coordination : The hydrazone moiety can form stable complexes with metal ions, influencing biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that similar hydrazone derivatives exhibit antimicrobial properties. Studies indicate that this compound could potentially inhibit bacterial growth due to its structural characteristics.
- Anticancer Potential : Investigations into the anticancer properties of related compounds suggest that this tetraol derivative may induce apoptosis in cancer cells through enzyme inhibition and oxidative stress pathways.
- Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme interactions and mechanisms of action due to its reactive functional groups.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with a suitable pentane derivative under controlled conditions. Common solvents include ethanol or methanol. The reaction may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
For large-scale production, optimizing reaction conditions for higher yields and purity is essential. Continuous flow processes and automated reactors are often employed to enhance efficiency in industrial settings .
Comparison with Similar Compounds
This compound can be compared with other hydrazone derivatives based on their functional groups and biological activities:
Compound Name | Biological Activity | Key Features |
---|---|---|
(E)-5-(phenylhydrazono)pentane-1,2,3 | Antimicrobial | Similar hydrazone structure |
4-Nitrophenylhydrazine | Anticancer | Reactive nitro group |
Properties
CAS No. |
74674-98-9 |
---|---|
Molecular Formula |
C11H15N3O6 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-1-3-8(4-2-7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5- |
InChI Key |
VQKPBVUHXKSLDK-XGICHPGQSA-N |
SMILES |
C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\C(C(C(CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
Key on ui other cas no. |
74674-98-9 |
Origin of Product |
United States |
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